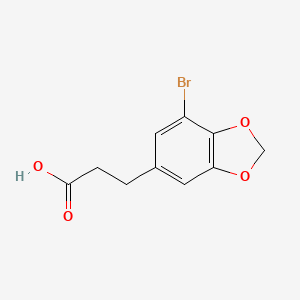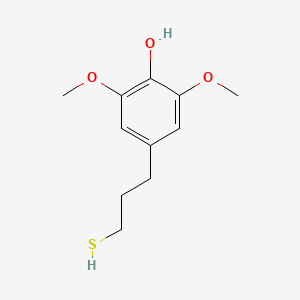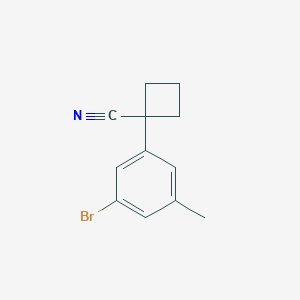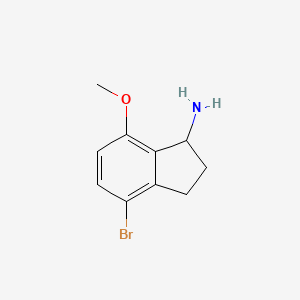
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO4. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a hydroxy-methoxy-methylpropan-2-yl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 1-hydroxy-3-methoxy-2-methylpropan-2-ol in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using large reactors and controlled conditions to ensure consistent product quality. The use of automated systems and continuous monitoring would be essential to maintain the desired reaction conditions and to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be an amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amines in peptide synthesis. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of peptides with specific sequences.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit various biological activities, including enzyme inhibition and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
- tert-Butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
Uniqueness
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom. This structural feature allows for specific reactivity and interactions that are not observed in similar compounds. The combination of these functional groups with the carbamate moiety provides a versatile platform for various chemical transformations and biological applications.
Propriétés
Formule moléculaire |
C10H21NO4 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-10(4,6-12)7-14-5/h12H,6-7H2,1-5H3,(H,11,13) |
Clé InChI |
YZTURRZTLSSNGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)

![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)


![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)

![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)

